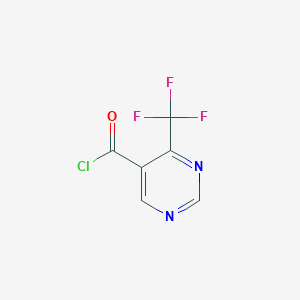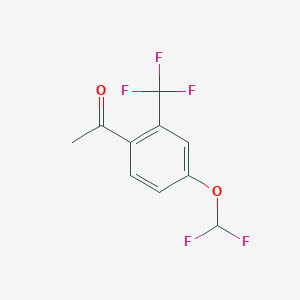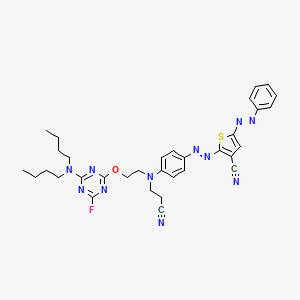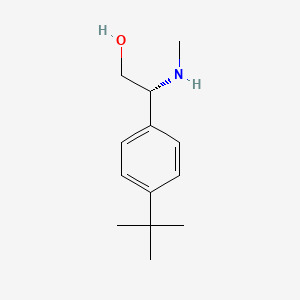![molecular formula C17H26S2Sn B12847100 (5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is an organotin compound that features a bithiophene core substituted with a hexyl group and a trimethylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane typically involves the following steps:
Formation of 5-Hexyl-2,2’-bithiophene: This intermediate can be synthesized by coupling 2,2’-bithiophene with hexyl bromide under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The bithiophene core can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the trimethylstannane group.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Cross-Coupling Products: Depending on the substituents introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Bithiophenes: Products with altered electronic properties due to changes in the oxidation state of the bithiophene core.
Scientific Research Applications
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its tunable electronic properties.
Mechanism of Action
The mechanism by which (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in charge transport, while the trimethylstannane group can be modified to introduce different functionalities. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics or interaction with analytes in chemical sensors.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2,2’-bithiophene: Lacks the trimethylstannane group but shares the bithiophene core and hexyl substitution.
5,5’-Bis(trimethylstannyl)-3,3’-di-2-ethylhexylsilylene-2,2’-bithiophene: Contains a similar bithiophene core with different substituents.
Uniqueness
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is unique due to the presence of both the hexyl group and the trimethylstannane moiety, which provide distinct electronic properties and reactivity compared to other bithiophene derivatives. This combination allows for versatile functionalization and application in various fields of research.
Properties
IUPAC Name |
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17S2.3CH3.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;;;;/h6,8-10H,2-5,7H2,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGLHHUPZNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
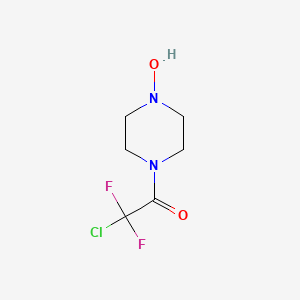
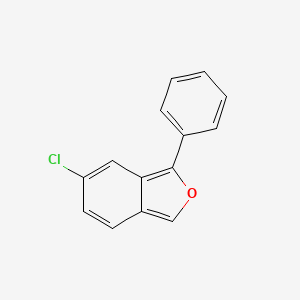
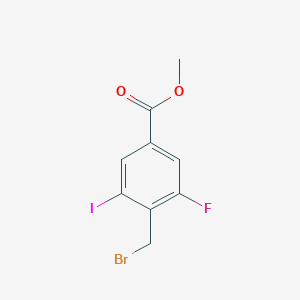
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
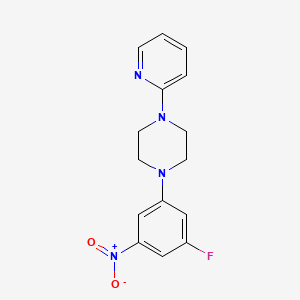
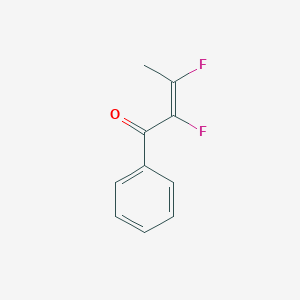
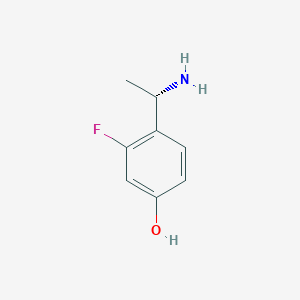
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
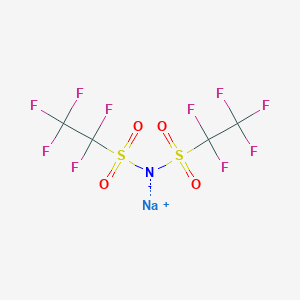
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
